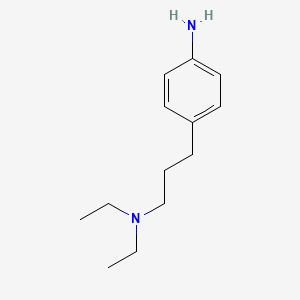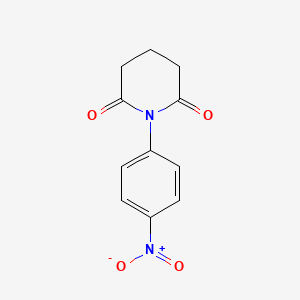
1-(4-Nitrophenyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with piperidine-2,6-dione under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to promote the reaction via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure high yield and purity. The use of abundant acetates and acrylamides as starting materials, along with efficient promoters like potassium tert-butoxide, allows for the large-scale synthesis of this compound .
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with enhanced biological activity.
Substitution: Various substituted piperidine-2,6-dione derivatives with potential pharmacological properties.
科学研究应用
1-(4-Nitrophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 1-(4-Nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
相似化合物的比较
Piperidine-2,6-dione: Lacks the nitrophenyl group but shares the core piperidine structure.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A derivative with different substituents that exhibit distinct biological activities.
3-((3-Aminophenyl)amino)piperidine-2,6-dione: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological properties
Uniqueness: 1-(4-Nitrophenyl)piperidine-2,6-dione is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile scaffold for the design of novel bioactive compounds with potential therapeutic applications.
属性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H2 |
InChI 键 |
HEYFIQYGSHCLLS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


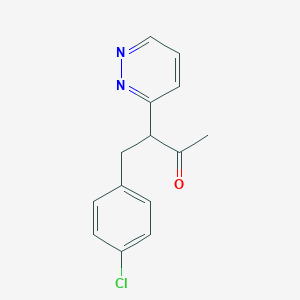
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
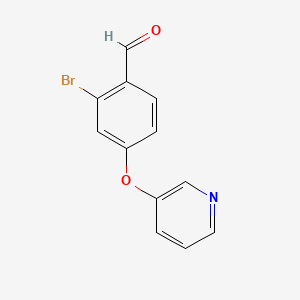
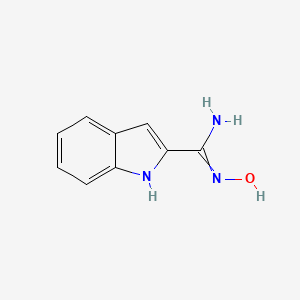
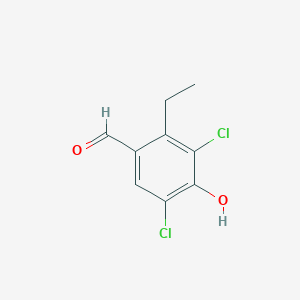
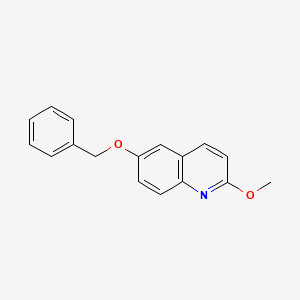

![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
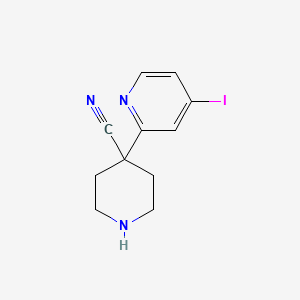
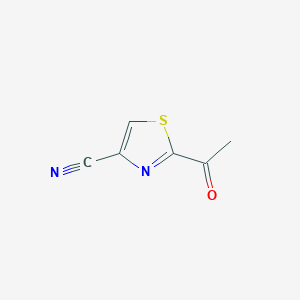
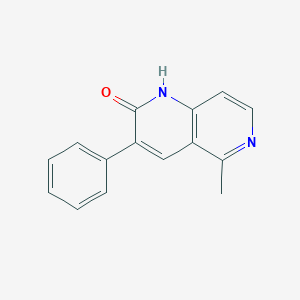

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
